molecular formula C24H24N4O4 B7686281 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide

3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B7686281
M. Wt: 432.5 g/mol
InChI Key: PXEJZKJTZCTVSL-UHFFFAOYSA-N
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Description

3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3-[3-(7-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-14-4-5-17-13-19(24(30)26-20(17)12-14)23-27-22(32-28-23)11-10-21(29)25-15(2)16-6-8-18(31-3)9-7-16/h4-9,12-13,15H,10-11H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEJZKJTZCTVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)CCC(=O)NC(C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The quinoline and oxadiazole intermediates are then coupled using appropriate linkers and catalysts to form the desired compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone and other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives and other oxidized products.

    Reduction: Amine derivatives and ring-opened products.

    Substitution: Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyquinoline derivatives
  • 1,2,4-oxadiazole derivatives
  • Propanamide derivatives

Uniqueness

The uniqueness of 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

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